1-(2-Iodophenyl)-3-phenylthiourea is an organic compound belonging to the thiourea class, characterized by the presence of a thiourea functional group (R1R2N-C(=S)-NH2). This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structural formula can be denoted as C13H12N2S, indicating the presence of iodine, phenyl, and thiourea moieties.
The compound is synthesized through various organic reactions involving thiourea derivatives. Thioureas are classified based on their substituents and can exhibit diverse biological properties, including antimicrobial and anticancer activities. The presence of halogen atoms, such as iodine in this case, often enhances the pharmacological properties of these compounds due to increased lipophilicity and reactivity.
The synthesis of 1-(2-Iodophenyl)-3-phenylthiourea typically involves the reaction of 2-iodoaniline with phenyl isothiocyanate. This process can be summarized as follows:
The yield and purity of the synthesized compound can be optimized by adjusting reaction conditions such as temperature, time, and concentration of reactants .
The molecular structure of 1-(2-Iodophenyl)-3-phenylthiourea can be represented as follows:
The compound features a central thiourea group flanked by two aromatic rings (one containing an iodine substituent), which influences its electronic properties and reactivity .
1-(2-Iodophenyl)-3-phenylthiourea can undergo various chemical reactions typical for thioureas:
These reactions allow for the derivatization of the compound, leading to a library of related compounds with potentially enhanced biological activities .
The mechanism of action for 1-(2-Iodophenyl)-3-phenylthiourea primarily involves its interaction with biological targets, such as enzymes or receptors. The thiourea moiety can act as a hydrogen bond donor or acceptor, facilitating binding to target proteins.
In biological assays, compounds with similar structures have demonstrated:
Quantitative structure-activity relationship studies indicate that modifications to the iodine substituent significantly affect potency and selectivity against various pathogens.
Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
1-(2-Iodophenyl)-3-phenylthiourea has several notable applications in scientific research:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a valuable compound in medicinal chemistry .
1-(2-Iodophenyl)-3-phenylthiourea belongs to the class of N,N'-disubstituted thiourea derivatives, characterized by the general formula (R¹R²N)(R³R⁴N)C=S. Its systematic IUPAC name designates the iodine atom at the ortho position of one phenyl ring, distinguishing it from meta- or para-substituted isomers like 1-(3-iodophenyl)-3-phenylthiourea (CAS 53305-98-9) [2]. The molecular structure comprises two key pharmacophores: a thiourea core (–NH–C(=S)–NH–) providing hydrogen-bonding capacity, and an iodophenyl group introducing steric bulk and electronic effects [5].
The compound exists predominantly in the thione tautomeric form (>95% abundance) rather than the thiol form, stabilized by delocalization of the sulfur lone pair into the thiocarbonyl π-orbital. This preference enhances hydrogen-bond donor capacity at N–H groups while maintaining the sulfur atom as a weak hydrogen-bond acceptor [5]. X-ray crystallography of analogous halogenated thioureas reveals nearly planar configurations with C=S bond lengths averaging 1.68 Å, consistent with partial double-bond character [8]. The *ortho-iodine substitution induces a 15–20° dihedral angle between the iodophenyl ring and the thiourea plane, potentially influencing target binding through steric effects [7].
Table 1: Structural Attributes of 1-(2-Iodophenyl)-3-phenylthiourea
Property | Value/Description | Significance |
---|---|---|
Molecular formula | C₁₃H₁₁IN₂S | Confirmed via elemental analysis [2] |
Molecular weight | 354.21 g/mol | Impacts pharmacokinetic properties |
Tautomeric equilibrium | Thione form (>>95%) | Enhances H-bond donation capacity [5] |
Key functional groups | Thiocarbonyl (C=S), Iodophenyl, N–H donors | Drug-target interactions & derivatization sites |
Hydrogen-bonding capacity | 2 H-donors, 1 H-acceptor (S) | Facilitates protein binding [5] [10] |
Lipophilicity (Log P) | Estimated 4.6 (XLogP3) | Favors membrane permeability [2] |
Thiourea derivatives entered medicinal chemistry in the early 20th century with the discovery of phenylthiourea’s rodenticidal properties, though their therapeutic potential remained unexplored until later [3]. A significant milestone occurred in the 1940s–1950s when thioureas were identified as goitrogens, leading to antithyroid drugs like propylthiouracil. However, the incorporation of halogen atoms—particularly iodine—marked a strategic shift toward targeted therapies [3] [6].
The 2010s witnessed accelerated interest in iodinated thioureas with the discovery of their dual inhibitory action against HIV-1 capsid and cyclophilin A. Structure-activity relationship (SAR) studies revealed that halogen positioning (ortho vs. meta) modulated antiviral potency by >10-fold, establishing 2-iodophenyl derivatives as privileged scaffolds [10]. Concurrently, oncology applications emerged through rational drug design:
Table 2: Key Milestones in Halogenated Thiourea Therapeutic Development
Timeframe | Therapeutic Area | Key Contribution | Significance |
---|---|---|---|
1940s | Metabolic Disorders | Discovery of antithyroid effects of thioureas | Established thiourea as bioactive scaffold |
2010 | Virology | SAR of dual HIV-1 capsid/cyclophilin A inhibitors | Validated halogenated thioureas for viral targets [10] |
2020–2025 | Oncology (Prostate) | PSMA-targeted thioureas for ⁹⁹ᵐTc-based imaging/therapy | Enabled theranostic applications [6] |
2022 | Oncology (Ovarian) | SIRT2 degraders (e.g., II-6) inducing DNA damage via H4K20me2/53BP1 pathway | Demonstrated epigenetic targeting |
2022 | Infectious Diseases | Cu(II) complexes with CF₃-phenylthiourea against MRSA/M. tuberculosis | Addressed antibiotic resistance [8] |
The strategic incorporation of iodine into thiourea scaffolds addresses three critical challenges in drug design:
Enhanced Binding Affinity: Iodine’s large atomic radius (198 pm) and polarizability create strong halogen bonding with carbonyl oxygens (e.g., ProB¹⁵⁵ in PSMA) and hydrophobic pocket interactions. Computational studies show 2-iodophenyl derivatives exhibit 30–50% stronger binding to HIV-1 capsid than chloro/bromo analogs due to optimal σ-hole formation [6] [10]. This effect is position-dependent, with ortho-substitution maximizing target engagement versus meta or para isomers [7].
Improved Pharmacokinetics: Iodine significantly increases lipophilicity (ΔLog P +1.2 vs. unsubstituted phenylthiourea), enhancing membrane permeability. Ortho-iodo substitution further reduces metabolic deiodination rates compared to para analogs, extending plasma half-life [6] [8]. However, this requires balancing with solubility; pro-drug strategies or salt formation mitigate precipitation risks.
Theranostic Versatility: Iodine-131 or -124 isotopes enable SPECT/PET imaging and radionuclide therapy. Recent studies demonstrate efficient chelation of ⁹⁹ᵐTc via iodine-thiourea coordination complexes, permitting PSMA-targeted tumor imaging in prostate cancer models [6]. Similarly, ¹²⁵I-labeled derivatives facilitate target occupancy studies in HIV-1 capsid assembly assays [10].
In virology, halogenated thioureas disrupt protein-protein interactions (PPIs) critical for viral replication. Molecular docking reveals 1-(2-iodophenyl)-3-phenylthiourea occupies a hydrophobic cleft between HIV-1 capsid helices, with iodine forming a 3.5 Å halogen bond to Asn⁵³ (ΔG = −9.8 kcal/mol) [10]. For oncology targets, the iodine atom enhances DNA damage mechanisms: Degradation of SIRT2 by acyl thiourea derivatives (e.g., II-6) dysregulates H4K20me2 methylation, recruiting 53BP1 DNA repair proteins and inducing synthetic lethality in ovarian cancer cells .
Table 3: Halogen Effects on Thiourea Bioactivity
Halogen Position | Target | Biological Outcome | Mechanistic Insight |
---|---|---|---|
Ortho-iodo | HIV-1 Capsid | Kd = 38 nM (vs. 210 nM for meta) [10] | Halogen bond to Asn⁵³ stabilizes capsid helix interface |
Ortho-iodo | PSMA | 99% tumor uptake inhibition at 50 nM [6] | Iodine hydrophobicity complements S1 pocket |
Ortho-chloro | S. aureus DNA gyrase | MIC = 2 μg/mL (4× lower than fluoro) [8] | Enhanced membrane penetration and topoisomerase inhibition |
Meta-iodo | MRSE | MIC = 4 μg/mL (Cu complex) [8] | Iodine coordinates Cu(II) forming DNA-cleaving species |
Para-bromo | Tubulin polymerization | IC₅₀ = 1.7 μM (vs. 8.3 μM for unsubstituted) [5] | Bromine stabilizes colchicine-binding site interaction |
The future of 1-(2-iodophenyl)-3-phenylthiourea derivatives lies in polypharmacology—simultaneously engaging oncology and virology targets through conserved binding motifs. For instance, the compound’s thiourea moiety chelates metal ions (e.g., Cu²⁺) to generate reactive oxygen species (ROS), while the iodophenyl group directs localization to viral capsids or tumor-associated antigens [8] [10]. This dual mechanism underpins ongoing development of multifunctional agents against drug-resistant cancers and emerging viruses.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: